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Abstract

(S)-Formetorex, also known as (S)-N-formylamphetamine, is a chiral derivative of
amphetamine. While its primary recognition in the scientific literature is as a key intermediate in
the Leuckart synthesis of amphetamine and methamphetamine, it also possesses its own
intrinsic, albeit modest, neuropharmacological activity.[1] This technical guide provides a
comprehensive overview of the known and inferred neuropharmacological profile of (S)-
Formetorex, intended for researchers, scientists, and drug development professionals. The
document summarizes its chemical properties, presumed mechanism of action on monoamine
transporters, and provides detailed experimental protocols for its characterization. Due to a lack
of specific binding and functional data in the public domain, this guide also presents an inferred
activity profile based on the structure-activity relationships of related N-substituted
amphetamine analogs.

Introduction

(S)-Formetorex is a substituted amphetamine characterized by a formyl group attached to the
nitrogen atom of the amphetamine backbone.[1] Its chemical formula is C10H13NO, and it has a
molecular weight of 163.22 g/mol .[1] The presence of the (S)-enantiomer is crucial for its
biological activity.[1] Historically, formetorex was investigated as a potential anorectic, though it
was never commercially marketed for this or any other indication. Its main significance has
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been in forensic chemistry, where its presence can indicate the use of the Leuckart reaction for
illicit amphetamine synthesis.[1]

From a neuropharmacological standpoint, (S)-Formetorex is understood to exert mild stimulant
effects by interacting with monoamine transporters, specifically the dopamine transporter
(DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter
(SERT).[2] It is generally considered to be a monoamine reuptake inhibitor and a releasing
agent, with a potency estimated to be approximately one-tenth that of methamphetamine.[1]

Chemical Synthesis

The most common synthesis route for formetorex is the Leuckart reaction, a reductive
amination process.[1]

Leuckart Reaction Workflow
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Caption: Leuckart reaction for the synthesis of (S)-Amphetamine via an (S)-Formetorex
intermediate.

Neuropharmacological Profile

The primary mechanism of action for amphetamine and its analogs is the modulation of
monoamine neurotransmitter systems. These compounds typically act as substrates for the
dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, leading to
competitive inhibition of neurotransmitter reuptake and promoting non-vesicular release (efflux)
of neurotransmitters from the presynaptic neuron.

Inferred Receptor and Transporter Binding Profile

Direct quantitative binding data for (S)-Formetorex is not readily available in published
literature. However, based on the known structure-activity relationships of N-substituted
amphetamines, an inferred profile can be constructed. The N-formyl group is expected to
reduce the potency at DAT and NET compared to N-methylamphetamine (methamphetamine)
or the parent amphetamine.

Inferred Ki (nM) for  Reference
Target Reference Ki (nM)
(S)-Formetorex Compound

Dopamine Transporter

100 - 500 (estimated) (S)-Amphetamine ~100
(DAT)
Norepinephrine ) .

50 - 200 (estimated) (S)-Amphetamine ~40
Transporter (NET)
Serotonin Transporter _ _

> 1000 (estimated) (S)-Amphetamine ~2000

(SERT)

Table 1: Inferred in vitro binding affinities of (S)-Formetorex for human monoamine
transporters. These are estimated values based on general structure-activity relationships of N-
substituted amphetamines and should be confirmed by direct experimentation.

Inferred Functional Activity (Monoamine Release)
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(S)-Formetorex is presumed to act as a monoamine releasing agent. The N-formyl substitution
likely reduces its efficacy and potency as a releaser compared to amphetamine or
methamphetamine.

" Inferred ECso (nM) Reference Reference ECso
ssa
y for (S)-Formetorex Compound (nM)
Dopamine Release 200 - 800 (estimated) (S)-Amphetamine ~50
Norepinephrine ) )
100 - 400 (estimated) (S)-Amphetamine ~20
Release
Serotonin Release > 2000 (estimated) (S)-Amphetamine ~1500

Table 2: Inferred in vitro functional activity of (S)-Formetorex on monoamine release. These are
estimated values and require experimental validation.

Signaling Pathways

The downstream signaling effects of (S)-Formetorex are expected to be consistent with those
of other dopamine and norepinephrine releasing agents. Increased synaptic concentrations of
these neurotransmitters lead to the activation of their respective G-protein coupled receptors
(GPCRs) on postsynaptic neurons.
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Caption: Proposed mechanism of action of (S)-Formetorex at a monoaminergic synapse.

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://www.benchchem.com/product/b15181058?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15181058?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

Experimental Protocols

The following are detailed methodologies for key experiments to definitively characterize the

neuropharmacological profile of (S)-Formetorex.

Radioligand Binding Assay for Monoamine Transporters
This protocol determines the binding affinity (Ki) of (S)-Formetorex for DAT, NET, and SERT.
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Caption: Workflow for a radioligand binding assay to determine transporter affinity.

Detailed Steps:
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Membrane Preparation: Utilize HEK293 cells stably expressing human DAT, NET, or SERT.
Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCI, 120 mM NaCl, 5 mM KCl,
pH 7.4).

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a
selective radioligand (e.g., [BH]WIN 35,428 for DAT, [3H]Nisoxetine for NET, [3H]Citalopram
for SERT), and a range of concentrations of (S)-Formetorex.

Non-specific Binding: Include control wells with a high concentration of a known inhibitor
(e.g., cocaine for DAT) to determine non-specific binding.

Incubation Conditions: Incubate at a specified temperature (e.g., room temperature or 4°C)
for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell
harvester.

Washing: Wash the filters multiple times with ice-cold assay buffer to reduce non-specific
binding.

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the
radioactivity using a liquid scintillation counter.

Data Analysis: Plot the percentage of specific binding against the logarithm of the (S)-
Formetorex concentration. Fit the data to a sigmoidal dose-response curve to determine the
ICso0 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Ka),
where [L] is the concentration of the radioligand and Ka is its affinity for the transporter.

In Vitro Neurotransmitter Release Assay

This protocol measures the ability of (S)-Formetorex to induce the release of dopamine,
norepinephrine, and serotonin from synaptosomes.
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Caption: Workflow for an in vitro neurotransmitter release assay using synaptosomes.
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Detailed Steps:

e Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rats (e.g.,
striatum for dopamine release) using differential centrifugation.

e Preloading: Incubate the synaptosomes with a low concentration of the respective
radiolabeled neurotransmitter (e.g., [(H]dopamine) to allow for uptake into the nerve
terminals.

o Superfusion: Transfer the preloaded synaptosomes to a superfusion apparatus.
Continuously perfuse with a physiological buffer (e.g., Krebs-Ringer buffer) to establish a
stable baseline of spontaneous neurotransmitter release.

o Drug Application: After establishing a stable baseline, switch to a buffer containing a known
concentration of (S)-Formetorex for a defined period.

o Fraction Collection: Collect the superfusate in timed fractions throughout the experiment.

» Quantification: Measure the amount of radioactivity in each fraction using a liquid scintillation
counter.

o Data Analysis: Express the amount of radioactivity in each fraction as a percentage of the
total radioactivity in the synaptosomes at the start of the collection period. Calculate the net
release stimulated by (S)-Formetorex by subtracting the basal release. Plot the stimulated
release against the drug concentration to determine the ECso value.

Conclusion

(S)-Formetorex presents an interesting case of a psychoactive molecule that is more well-
known for its role in the synthesis of other compounds than for its own pharmacological
properties. Based on its structure, it is predicted to be a mild monoamine reuptake inhibitor and
releasing agent, with a preference for the dopamine and norepinephrine transporters over the
serotonin transporter. However, the lack of definitive quantitative data highlights a gap in the
current neuropharmacological literature. The experimental protocols detailed in this guide
provide a clear path for researchers to elucidate the precise binding affinities and functional
potencies of (S)-Formetorex, which would be a valuable contribution to the understanding of
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structure-activity relationships within the amphetamine class. Such studies would also be of
significant interest to the forensic science community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 12/13 Tech Support


https://www.benchchem.com/product/b15181058?utm_src=pdf-custom-synthesis
https://alcheringa.vhx.tv/packages/leuckart-reactions/videos/synthesis-of-formetorex-by-the-leuckart-method-stage-1
https://alcheringa.vhx.tv/packages/leuckart-reactions/videos/synthesis-of-formetorex-by-the-leuckart-method-stage-1
https://en.wikipedia.org/wiki/Adderall
https://www.benchchem.com/product/b15181058#neuropharmacological-profile-of-s-formetorex
https://www.benchchem.com/product/b15181058#neuropharmacological-profile-of-s-formetorex
https://www.benchchem.com/product/b15181058#neuropharmacological-profile-of-s-formetorex
https://www.benchchem.com/product/b15181058#neuropharmacological-profile-of-s-formetorex
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15181058?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15181058?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15181058?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

